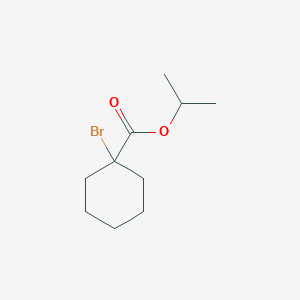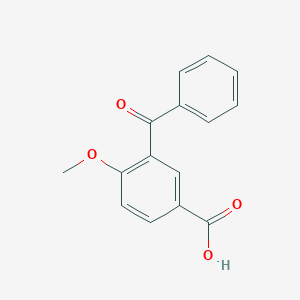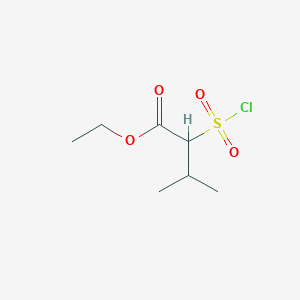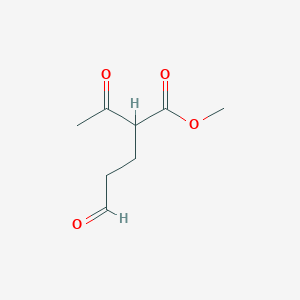
Methyl 2-Acetyl-5-oxopentanoate
Overview
Description
Methyl 2-Acetyl-5-oxopentanoate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-Acetyl-5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-Acetyl-5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methyl 2-Acetyl-5-oxopentanoate is involved in acid-catalyzed rearrangements in the furan series, leading to the formation of various organic compounds with potential applications in synthetic chemistry (Greene & Lewis, 1978).
It plays a role in the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, indicating its importance in biochemical processes related to diabetes research (Hutton, Sener, & Malaisse, 1979).
Methyl 2-Acetyl-5-oxopentanoate is a product of the reaction of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl) prop-2-enoate with acetylacetone, demonstrating its relevance in organic synthesis and reaction mechanisms (Vasin, Bolusheva, & Somov, 2017).
Its enantiomers are studied for their role in human plasma, showing its significance in clinical biochemistry and disease research, particularly in diabetes and maple syrup urine disease (Schadewaldt, Wendel, & Hammen, 1996).
The compound is used in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes, indicating its application in materials science and engineering (Hassankiadeh et al., 2015).
It is utilized in the synthesis of polysubstituted pyrroles, an area of interest in organic and medicinal chemistry (Zhong-ping, 2009).
Methyl 2-Acetyl-5-oxopentanoate's reactivity is studied in the context of synthesizing β,β,β-trialkyl α-amino acids, showing its versatility in synthetic organic chemistry (Barker, Cook, Lasterra-Sánchez, & Thomas, 1994).
It is involved in the study of Zn2+ complexes of oligonucleotides, contributing to the field of bioinorganic chemistry and the development of artificial RNases (Niittymäki et al., 2013).
properties
IUPAC Name |
methyl 2-acetyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-6(10)7(4-3-5-9)8(11)12-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFTIXLUPWAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Acetyl-5-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(nitromethyl)pentanoate](/img/structure/B8046484.png)

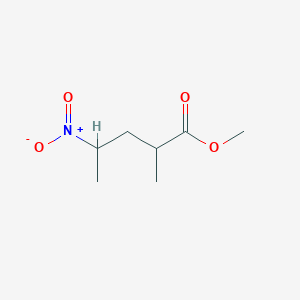


![4-Chloro-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidine](/img/structure/B8046525.png)


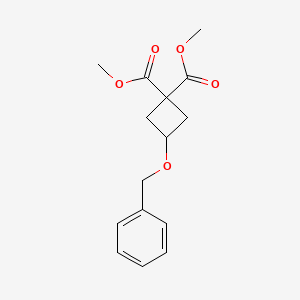
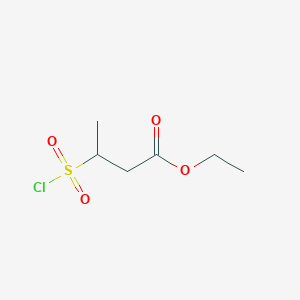
![Ethyl 2-[5-(trifluoromethyl)pyrazol-1-yl]benzoate](/img/structure/B8046559.png)
